molecular formula C17H18N4O3S B10989473 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B10989473
M. Wt: 358.4 g/mol
InChI Key: XCALKXNBSLEQBO-UHFFFAOYSA-N
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Description

3-(3-acetylindol-1-yl)propanoic acid , has the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol. Its structure consists of an indole ring with an acetyl group attached to the third position. The thiadiazole moiety is connected via a double bond to the nitrogen atom in the indole ring. This compound is of interest due to its potential biological activities and applications .

Preparation Methods

Synthetic Routes:: The synthetic routes for 3-(3-acetylindol-1-yl)propanoic acid are not extensively documented. one possible method involves the condensation of 3-acetylindole with malonic acid in the presence of a dehydrating agent (such as phosphorus oxychloride or thionyl chloride). The resulting intermediate undergoes cyclization to form the target compound.

Reaction Conditions::
  • Reactants: 3-acetylindole, malonic acid
  • Dehydrating agent: Phosphorus oxychloride or thionyl chloride
  • Solvent: Appropriate organic solvent (e.g., dichloromethane)
  • Temperature: Room temperature to reflux
  • Workup: Acid-base extraction, purification by column chromatography

Industrial Production:: Industrial-scale production methods for this compound are not widely reported. It is primarily synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

3-(3-acetylindol-1-yl)propanoic acid can undergo various reactions:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may yield a secondary alcohol.

Common reagents and conditions depend on the specific reaction type.

Major products:

  • Oxidation: 3-(3-acetylindol-1-yl)propanoic acid
  • Substitution: Various derivatives
  • Reduction: 3-(3-acetylindol-1-yl)propan-1-ol

Scientific Research Applications

Chemistry::

  • Building block for indole-based compounds
  • Potential ligand for metal complexes
Biology and Medicine::
  • Investigated for anticancer properties
  • Potential anti-inflammatory effects
Industry::
  • Limited industrial applications due to its research-oriented nature

Mechanism of Action

The exact mechanism of action remains elusive. its potential biological activities suggest interactions with cellular pathways related to cancer and inflammation.

Comparison with Similar Compounds

3-(3-acetylindol-1-yl)propanoic acid shares structural features with other indole derivatives, such as 3-acetylindole and indomethacin. Its uniqueness lies in the combination of the indole ring, acetyl group, and thiadiazole moiety.

Similar compounds:

  • 3-Acetylindole
  • Indomethacin

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C17H18N4O3S/c1-11(22)13-9-21(14-6-4-3-5-12(13)14)8-7-15(23)18-17-20-19-16(25-17)10-24-2/h3-6,9H,7-8,10H2,1-2H3,(H,18,20,23)

InChI Key

XCALKXNBSLEQBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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